![molecular formula C17H15Cl2N3O2S B2664120 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-84-3](/img/structure/B2664120.png)
4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile” is a chemical compound with the molecular formula C17H15Cl2N3O2S . It has a molecular weight of 396.29 .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzenecarbonitrile core, with a piperazino group and a 2,4-dichlorophenylsulfonyl group attached . The exact 3D conformation would depend on the specific conditions and environment.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
This chemical compound is related to various synthetic efforts aiming at the creation of novel structures with potential biological activities. For example, studies have been conducted on the synthesis and structural analysis of related compounds, demonstrating the versatility of piperazine and sulfonyl moieties in drug design. The structural analysis often involves X-ray crystallography to determine the conformation and spatial arrangement of the molecules, which is crucial for understanding their potential interactions with biological targets.
Antimicrobial Activities
Research on derivatives of piperazine and sulfonyl-containing compounds has shown promising antimicrobial properties. These studies involve synthesizing a range of derivatives and testing their efficacy against various bacterial and fungal strains. The structure-activity relationship (SAR) studies help in identifying the key molecular features responsible for the antimicrobial activity, guiding the design of more potent and selective agents.
Enzyme Inhibition and Potential Therapeutic Applications
Several studies focus on the enzyme inhibitory properties of compounds with similar structures, indicating their potential as therapeutic agents for various diseases. These compounds are evaluated for their ability to inhibit specific enzymes involved in disease pathogenesis, offering insights into their mechanism of action and potential therapeutic applications.
Molecular Modeling and Drug Design
Molecular modeling studies on similar compounds provide valuable insights into their potential interactions with biological targets, aiding in the optimization of their therapeutic properties. These studies involve computational techniques to predict the binding affinity and mode of interaction of the compounds with their targets, which is crucial for drug design and development.
References:
- Synthesis and antimicrobial activity of piperazine derivatives indicate their potential in treating infections caused by pathogens (Hussain et al., 2017).
- Structural analysis of sulfonyl piperazine derivatives offers insights into their potential therapeutic applications, with X-ray crystallography providing detailed information on their molecular conformation (Sreenivasa et al., 2013).
- Molecular modeling studies contribute to understanding the interaction between similar compounds and their biological targets, facilitating the design of more effective therapeutic agents (Othman et al., 2019).
Eigenschaften
IUPAC Name |
4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-14-3-6-17(16(19)11-14)25(23,24)22-9-7-21(8-10-22)15-4-1-13(12-20)2-5-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIHJMWZLMQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2664038.png)
![1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol](/img/structure/B2664042.png)
![N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2664044.png)
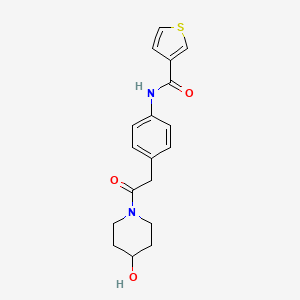
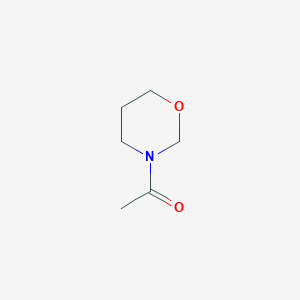
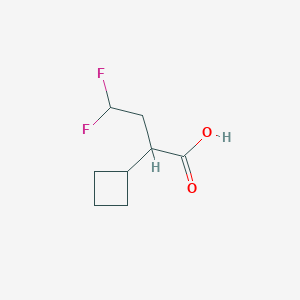
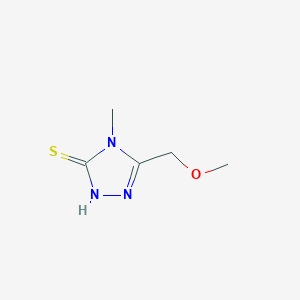
![3-benzyl-N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664051.png)
![(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2664055.png)
![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)
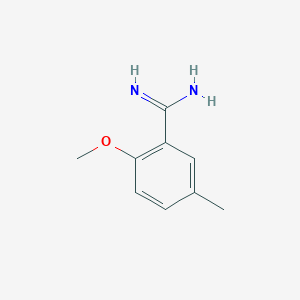
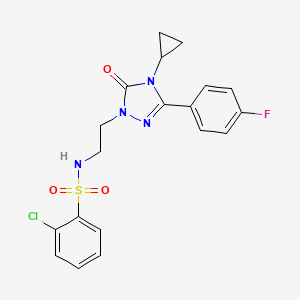
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2664059.png)
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664060.png)